(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c18-12-2-1-3-13(19)15(12)16(24)23-9-11-8-20-17(21-14(11)10-23)22-4-6-25-7-5-22/h1-3,8H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYQSUUMWYUNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine ring system.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholino moiety.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics. It may also serve as a precursor for the synthesis of advanced polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations:
Fluorinated Aromatic Substituents
| Compound | Fluorine Positions on Phenyl | Functional Group |
|---|---|---|
| Target Compound | 2,6-Difluoro | Methanone |
| UU-1 () | 3,4-Difluoro | Methanone |
| Compound | 3-Fluoro (on aniline) | Oxy-aniline |
Key Observations:
- Fluorine at meta positions () may alter electronic effects on aromatic interactions .
- Methanone vs.
Implications of Structural Differences
Bioactivity: The morpholino group in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to the indenylamino group in or the nitro-reduced amine in .
Target Selectivity: The 2,6-difluorophenyl methanone’s symmetry could enhance binding specificity to enzymes or receptors with hydrophobic pockets, whereas 3,4-difluoro (UU-1) might favor alternate interactions .
Metabolic Stability: Fluorine atoms in the target compound’s phenyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered attention due to its unique structural features and potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Structural Characteristics
This compound consists of:
- A difluorophenyl group
- A morpholino group
- A pyrrolo[3,4-d]pyrimidine core
These components contribute to its distinct chemical properties and potential interactions with biological targets. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The mechanism may involve:
- Inhibition of Kinases : The compound may inhibit the activity of certain kinases, affecting cell signaling pathways and proliferation.
- Modulation of Protein Interactions : By binding to target proteins, it can alter their functions, leading to various biological effects including antiproliferative activity in cancer cells.
Biological Activity and Assays
Biological assays are crucial for evaluating the effects of this compound on living organisms. Key findings include:
- Antiproliferative Effects : Studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, analogs have shown effectiveness in inhibiting HeLa cell growth at specific concentrations (GI50 values) .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 5 | MCF7 |
| This compound | TBD | TBD |
Case Studies and Comparative Analysis
Several studies have highlighted the biological activity of pyrrolo-pyrimidine derivatives. For example:
- Antiproliferative Studies : Research on rigidin-inspired compounds showed significant inhibition of tubulin assembly in cancer cells, leading to mitotic arrest and cell death. This suggests that similar mechanisms may be at play for our compound .
- Comparison with Similar Compounds : The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Phenyl ring and ethynyl group | mGluR5 antagonist |
| 4-(2-Fluorophenyl)-1-methylpiperazine | Piperazine ring with fluorinated phenyl | Antidepressant properties |
| 5-(4-Fluorophenyl)-1H-pyrazole | Pyrazole core with fluorinated phenyl | Anti-inflammatory activity |
The unique combination of the difluorophenyl moiety and the pyrrolo-pyrimidine core distinguishes this compound from others, suggesting enhanced stability and solubility which may lead to improved biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) to introduce the morpholino group at the pyrrolo-pyrimidine core, followed by coupling with 2,6-difluorobenzoyl chloride. Optimize reaction conditions (e.g., anhydrous DMF at 80°C) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (methanol/water) ensures high purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm substitution patterns.
- X-ray crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement; SHELXS/SHELXD for phase resolution) to resolve ambiguities in stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
Q. What analytical methods ensure purity and stability during storage?
- Methodology :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to monitor purity (>98%).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen.
- Long-term stability : Store at −20°C in amber vials with desiccants; validate via periodic NMR/HPLC over 6–12 months.
Advanced Research Questions
Q. How does the morpholino substituent influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP determination : Compare experimental (shake-flask method) vs. computational (ChemAxon) values to evaluate lipophilicity.
- Cytochrome P450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes. Morpholino groups often reduce metabolic clearance but may increase solubility via hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo assays?
- Methodology :
- Dose-response normalization : Account for differences in bioavailability (e.g., plasma protein binding via equilibrium dialysis).
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
Q. How can computational modeling guide SAR studies for this compound?
- Methodology :
- Molecular docking (AutoDock Vina) : Map interactions with kinase ATP-binding pockets (e.g., p38α MAPK, as in structurally related difluorophenyl-pyrimidines) .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon morpholino or difluorophenyl modifications.
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
